molecular formula C11H11NO2S B1354562 Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate CAS No. 74695-25-3

Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate

Cat. No.: B1354562
CAS No.: 74695-25-3
M. Wt: 221.28 g/mol
InChI Key: MJJKLJMKZKYIMP-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate is a chemical compound with the molecular formula C11H11NO2S and a molecular weight of 221.28 g/mol . It is a solid substance that is typically stored at 4°C . This compound is known for its unique structure, which includes a thieno[3,4-b]pyridine core with methyl groups at the 2 and 4 positions and a carboxylate ester at the 7 position.

Preparation Methods

The synthesis of Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate involves several steps. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate has various applications in scientific research, including:

Mechanism of Action

The mechanism by which Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, influencing molecular pathways and cellular processes. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-6-4-7(2)12-9-8(6)5-15-10(9)11(13)14-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJKLJMKZKYIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(SC=C12)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503366
Record name Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74695-25-3
Record name Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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